![molecular formula C8H12N2 B12275148 1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)](/img/structure/B12275148.png)
1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)
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Overview
Description
1-Azabicyclo[2.2.2]octane-3-carbonitrile, (3S)-(9ci) is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant potential in various fields, including drug discovery and synthetic organic chemistry.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carbonitrile typically involves several steps. One common method includes the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the use of preparative high-performance liquid chromatography (HPLC) to separate isomers, followed by amide and ester reduction and alcohol methylation through an amine protection/deprotection sequence . Industrial production methods often rely on these synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1-Azabicyclo[2.2.2]octane derivatives are studied for their potential as pharmacological agents due to their structural similarity to known bioactive compounds such as nicotine and morphine. These compounds exhibit a range of biological activities, including:
- Receptor Modulation : The compound has shown promise as a ligand for various receptors, including the κ-opioid receptor (KOR). Research indicates that modifications to the bicyclic structure can enhance receptor selectivity and efficacy, leading to potential analgesic applications similar to traditional opioids without the associated addiction risks .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. This suggests a potential role in cancer therapeutics .
Synthesis and Structural Studies
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves several key steps that highlight its structural characteristics:
- Synthetic Pathways : Various synthetic approaches have been documented, often involving the use of nitrogen-containing precursors and cyclization reactions to form the bicyclic structure . The introduction of functional groups at specific positions can significantly alter the compound's biological activity.
- Structural Analysis : Techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity of synthesized compounds, ensuring that they meet the desired specifications for further biological testing .
Case Study 1: Kappa-Opioid Receptor Agonists
A study explored a series of azabicyclo[2.2.2]octane derivatives as KOR agonists, revealing that specific modifications could enhance their binding affinity and selectivity compared to other opioid receptors . This research underscores the potential for developing safer analgesics with reduced side effects.
Case Study 2: Anticancer Activity
Research conducted on azabicyclo[2.2.2]octane derivatives demonstrated significant cytotoxicity against glioblastoma cell lines. The findings suggested that these compounds could serve as lead structures for new anticancer drugs .
Comparative Analysis Table
Property | 1-Azabicyclo[2.2.2]octane-3-carbonitrile | Other Bicyclic Compounds |
---|---|---|
Structural Similarity | High (to nicotine, morphine) | Variable |
Biological Activity | KOR agonism, anticancer potential | Diverse (depends on structure) |
Synthetic Complexity | Moderate | Varies widely |
Clinical Applications | Potential analgesics, anticancer agents | Broad spectrum |
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to engage in various biochemical interactions, influencing biological processes at the molecular level .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-3-carbonitrile can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a nitrogen heterocycle but has a different ring structure, leading to distinct chemical and biological properties.
1-Azabicyclo[2.2.2]octan-3-one: This compound has a similar core structure but differs in its functional groups, affecting its reactivity and applications.
The uniqueness of 1-Azabicyclo[2.2.2]octane-3-carbonitrile lies in its specific structural configuration and the resulting chemical and biological properties .
Biological Activity
1-Azabicyclo[2.2.2]octane-3-carbonitrile, also known as (3S)-(9ci), is a nitrogen-containing heterocyclic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. This compound belongs to the azabicyclo family and has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- CAS Number : 51627-76-0
- Molecular Structure : The compound features a bicyclic structure with a nitrile functional group, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
1-Azabicyclo[2.2.2]octane-3-carbonitrile has been studied for various biological activities, including its role as a potential pharmacological agent. The following sections detail its pharmacokinetics, mechanisms of action, and therapeutic applications.
Pharmacokinetics
A pharmacokinetic study on related compounds indicates that azabicyclo derivatives can exhibit significant bioavailability and central nervous system penetration. For instance, one study involving a related compound demonstrated that after oral administration in Sprague-Dawley rats, the drug reached peak plasma concentrations rapidly, indicating good absorption characteristics .
The biological activity of 1-Azabicyclo[2.2.2]octane-3-carbonitrile is thought to involve several mechanisms:
- Receptor Interaction : Compounds in the azabicyclo family often interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
- Enzyme Inhibition : Some studies have suggested that these compounds may inhibit specific enzymes related to neurodegenerative diseases, such as gamma-secretase, which is involved in Alzheimer's disease pathology .
Case Study 1: Neuroprotective Effects
A study investigating the effects of azabicyclo derivatives on neuronal health found that certain compounds within this class exhibited protective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in treating neurodegenerative disorders.
Case Study 2: Antidepressant Activity
Research has indicated that some azabicyclo compounds may possess antidepressant-like effects in animal models. These effects are hypothesized to result from modulation of serotonin and norepinephrine levels in the brain .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Parameters
Parameter | Value | Methodology |
---|---|---|
Bioavailability | High | Oral administration |
Peak Plasma Concentration | Rapid | LC/MS analysis |
Volume of Distribution | High | Animal studies |
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octane-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m1/s1 |
InChI Key |
ICSMHHPNBLZOLB-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)C#N |
Canonical SMILES |
C1CN2CCC1C(C2)C#N |
Origin of Product |
United States |
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